molecular formula C15H12N2O2S B2456358 2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide CAS No. 852367-50-1

2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2456358
CAS No.: 852367-50-1
M. Wt: 284.33
InChI Key: HKLYSMOJETWKPG-UHFFFAOYSA-N
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Description

“2-(1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide” is a compound that contains both an indole and a thiophene moiety . Indole and thiophene are both important heterocyclic compounds with diverse applications in medicinal chemistry . They are used as building blocks in the synthesis of many biologically active compounds .


Synthesis Analysis

The synthesis of compounds similar to “2-(1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide” often involves multicomponent reactions . For example, 2-(thiophen-2-yl)-1H-indole derivatives were synthesized through the reaction of 2-(thiophen-2-yl)-1H-indole-3-carbaldehyde with dialkylphosphites or trialkylphosphites .


Molecular Structure Analysis

The molecular structure of “2-(1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide” includes an indole moiety and a thiophene moiety . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiophene is a five-membered ring containing four carbon atoms and a sulfur atom .

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, which this compound is a part of, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-INDOL-3-YL-2-OXO-N-(2-THIENYLMETHYL)ETHANAMIDE may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives , it can be hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-14(15(19)17-8-10-4-3-7-20-10)12-9-16-13-6-2-1-5-11(12)13/h1-7,9,16H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLYSMOJETWKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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